2-(4-Benzyl-1-piperazinyl)-N'-(4-ethoxybenzylidene)acetohydrazide
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Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(4-ethoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(4-ethoxybenzylidene)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-(4-benzyl-1-piperazinyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(4-ethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-methoxybenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-chlorobenzylidene)acetohydrazide
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(4-ethoxybenzylidene)acetohydrazide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H28N4O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H28N4O2/c1-2-28-21-10-8-19(9-11-21)16-23-24-22(27)18-26-14-12-25(13-15-26)17-20-6-4-3-5-7-20/h3-11,16H,2,12-15,17-18H2,1H3,(H,24,27)/b23-16+ |
InChI Key |
UPMKYKMAAXFDGH-XQNSMLJCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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